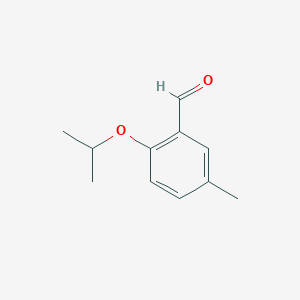

2-Isopropoxy-5-methylbenzaldehyde

CAS No.: 610797-22-3

Cat. No.: VC2272876

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 610797-22-3 |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 5-methyl-2-propan-2-yloxybenzaldehyde |

| Standard InChI | InChI=1S/C11H14O2/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-8H,1-3H3 |

| Standard InChI Key | JEDRISFAJMTQLC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC(C)C)C=O |

| Canonical SMILES | CC1=CC(=C(C=C1)OC(C)C)C=O |

Introduction

2-Isopropoxy-5-methylbenzaldehyde is an organic compound belonging to the family of aromatic aldehydes. It is characterized by its molecular formula C₁₁H₁₄O₂ and a molecular weight of approximately 178.23 g/mol. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 2-Isopropoxy-5-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.

| Reagents | Conditions |

|---|---|

| 5-Methyl-2-hydroxybenzaldehyde, Isopropyl bromide, Potassium carbonate | Reflux in acetone |

Chemical Reactions

2-Isopropoxy-5-methylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

-

Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

-

Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acid |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohol |

| Substitution | Nucleophilic reagents | Substituted compounds |

Applications in Scientific Research

2-Isopropoxy-5-methylbenzaldehyde has diverse applications in scientific research:

-

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

-

Pharmaceutical Development: This compound is used in the development of new drugs, particularly those targeting specific molecular pathways.

-

Material Science: It is utilized in the creation of novel materials with unique properties, such as polymers and resins.

Biological Activity

Research indicates that 2-Isopropoxy-5-methylbenzaldehyde may exhibit several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's ability to interact with specific biomolecules, such as enzymes and receptors, is crucial for its biological activity.

| Biological Activity | Potential Effects |

|---|---|

| Antimicrobial Activity | Inhibition of microbial growth |

| Anti-inflammatory Effects | Modulation of inflammatory pathways |

| Anticancer Properties | Inhibition of cancer cell growth |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume